
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains an isoquinoline backbone, which is a type of heterocyclic compound. It also has an isopropylphenyl group and a methoxy group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoquinoline ring, the introduction of the isopropylphenyl group, and the addition of the methoxy groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the isoquinoline ring. The presence of the methoxy groups could potentially influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in certain solvents .Scientific Research Applications
Synthesis Methodologies
Research on isoquinoline derivatives has demonstrated innovative synthesis techniques. For instance, one study focused on the one-pot synthesis of 3-substituted isoquinolin-1-(2H)-ones through photostimulated SRN1 reactions, showcasing the compound's utility in creating complex organic structures (Guastavino, Barolo, & Rossi, 2006). Another study detailed the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions, highlighting the compound's versatility in organic synthesis (Ye, Zhou, & Wu, 2009).
Pharmaceutical Potential
Isoquinoline derivatives have also been explored for their potential pharmaceutical applications. A study synthesized new pyrazole derivatives containing a 2-methylquinoline ring system, evaluating them for antibacterial and antifungal activities, demonstrating the compound's relevance in drug discovery (Raju et al., 2016). Another research effort focused on the synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, evaluating their antioxidant, antifungal, and antibacterial activities, further emphasizing the compound's pharmacological potential (Kumar & Vijayakumar, 2017).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of isoquinoline derivatives have yielded insights into their behavior and applications in organic chemistry. For example, a study on the ozonolysis of lignin models, including dimethoxybenzenes, aimed to understand the oxidative pathways, highlighting the compound's role in elucidating complex chemical reactions (Mvula, Naumov, & von Sonntag, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15(2)17-6-8-19(9-7-17)28-14-21-20-13-23(27-5)22(26-4)12-18(20)10-11-24(21)16(3)25/h6-9,12-13,15,21H,10-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMICSXQSOTYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2896017.png)
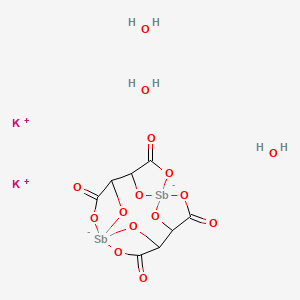
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)
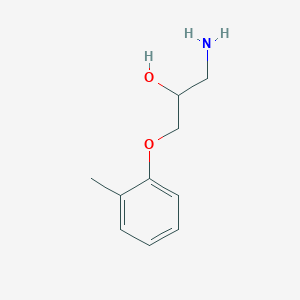
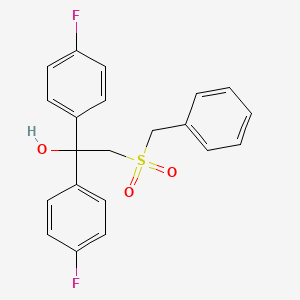
![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)

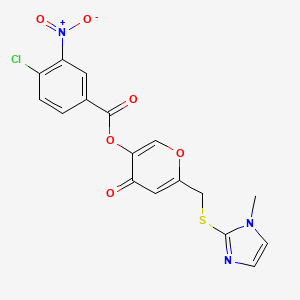
![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2896036.png)

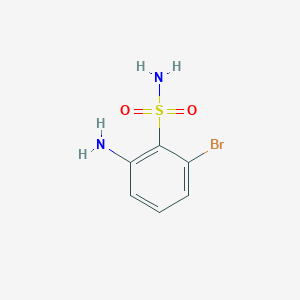
![(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2896039.png)
